

N-Boc-1-pivaloyl-D-erythro-sphingosine CAS number and molecular weight

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Compound of Interest

Compound Name: *N-Boc-1-pivaloyl-D-erythro-sphingosine*

Cat. No.: *B14811759*

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Technical Guide: N-Boc-1-pivaloyl-D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-Boc-1-pivaloyl-D-erythro-sphingosine**, a key synthetic intermediate in the field of sphingolipid research. Sphingolipids are a class of lipids that play crucial roles in cell signaling, recognition, and membrane structure. The targeted synthesis of complex sphingolipids and their analogs for therapeutic and research purposes often requires meticulously protected building blocks. **N-Boc-1-pivaloyl-D-erythro-sphingosine** serves as such a precursor, with its protecting groups strategically placed to allow for selective modification at other positions of the sphingosine backbone. This document details the chemical properties of this compound, outlines its role in synthetic methodologies, and discusses the broader context of sphingolipid signaling pathways that can be investigated using molecules derived from this intermediate.

Core Compound Data

The accurate identification and characterization of synthetic intermediates are paramount for reproducible and successful research outcomes. The following table summarizes the key

identifiers for **N-Boc-1-pivaloyl-D-erythro-sphingosine**.

Property	Value	Source
CAS Number	342649-71-2	[1]
Molecular Formula	C ₂₈ H ₅₅ NO ₅	Calculated
Molecular Weight	485.74 g/mol	Calculated

Note: The molecular weight was calculated based on the determined molecular formula, as direct literature values for this specific intermediate are not readily available. Published data frequently pertains to the acetonide-protected variant.

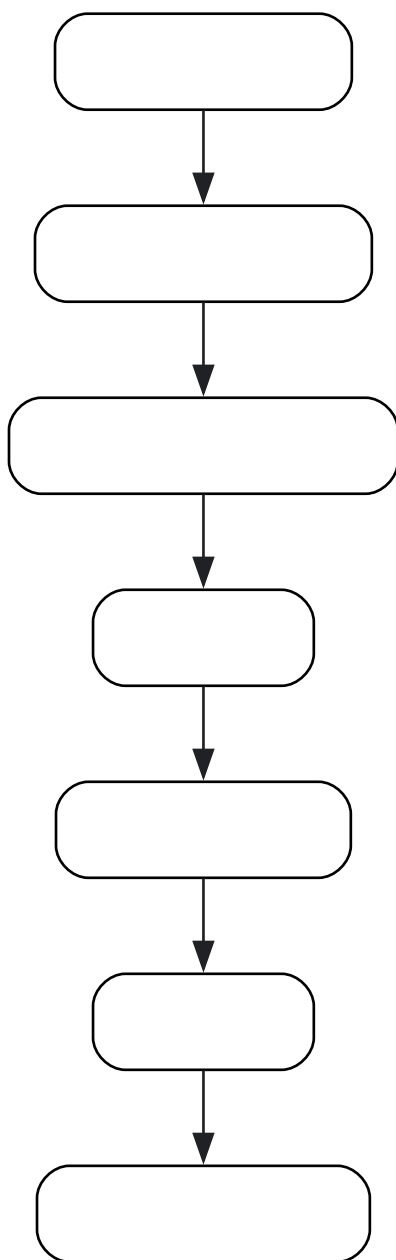
Synthetic Context and Experimental Protocols

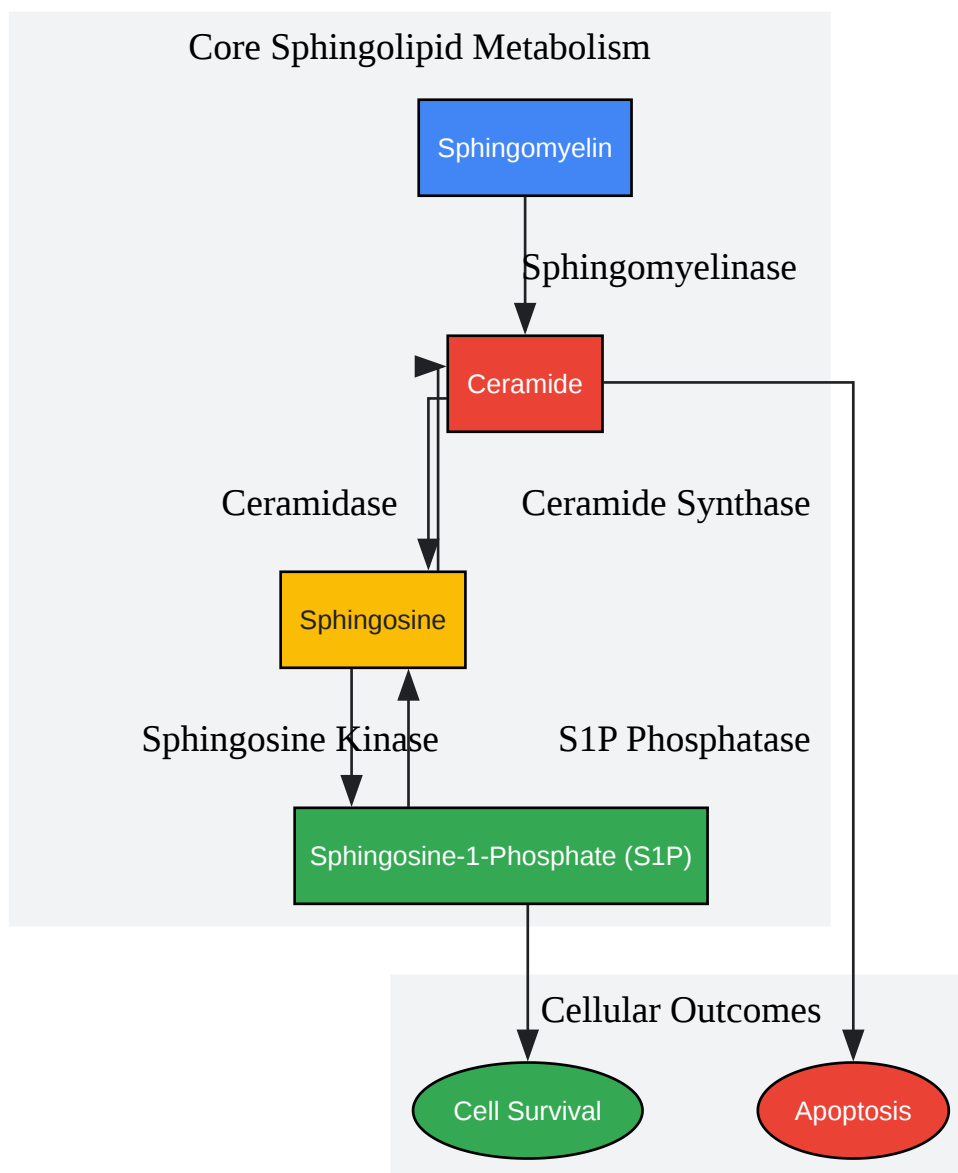
N-Boc-1-pivaloyl-D-erythro-sphingosine is primarily utilized as a protected sphingosine derivative in multi-step organic syntheses. The tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl (Piv) group on the primary hydroxyl offer orthogonal protection, enabling chemists to perform specific modifications on the sphingosine scaffold.

General Synthetic Strategy

The synthesis of complex sphingolipids, such as ceramides and glycosphingolipids, often involves the acylation of the amino group and glycosylation or phosphorylation of the hydroxyl groups. The use of a protected intermediate like **N-Boc-1-pivaloyl-D-erythro-sphingosine** is crucial in these synthetic routes.

A generalized experimental workflow for the utilization of this intermediate is depicted below. This workflow illustrates the logical progression from the protected sphingosine core to more complex and biologically active sphingolipids.





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References

- 1. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
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